molecular formula C18H20N2O2 B11832484 Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B11832484
M. Wt: 296.4 g/mol
InChI Key: XETHWEPNJFPDSW-UHFFFAOYSA-N
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Description

Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate: Known for its antiviral properties.

    1H-benzo[d]imidazole derivatives: Exhibits antimicrobial potential.

    1H- and 2H-indazoles: Used in medicinal chemistry for their diverse biological activities.

Uniqueness

Benzyl 7-(aminomethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific structural features and the resulting biological activities. Its isoquinoline core and functional groups confer distinct chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

benzyl 7-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C18H20N2O2/c19-11-15-6-7-16-8-9-20(12-17(16)10-15)18(21)22-13-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13,19H2

InChI Key

XETHWEPNJFPDSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)CN)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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